molecular formula C14H20BrNO B6078203 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol

2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol

Cat. No. B6078203
M. Wt: 298.22 g/mol
InChI Key: AIPJPDQTBYBGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol, also known as BZP, is a psychoactive drug that has gained significant attention in recent years due to its potential as a research tool for studying the central nervous system. This compound has been found to have a wide range of effects on the brain and has been used in various studies to investigate the mechanisms of various neurological disorders. In

Mechanism of Action

The mechanism of action of 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol is not fully understood, but it is believed to act as a dopamine and serotonin agonist. These neurotransmitters are known to play a significant role in regulating mood, behavior, and movement.
Biochemical and Physiological Effects:
2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol has been found to have a wide range of effects on the brain and body. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased feelings of pleasure and decreased anxiety. It has also been found to increase heart rate and blood pressure, which can lead to potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol in lab experiments is its ability to selectively target dopamine and serotonin receptors. This allows researchers to investigate the specific effects of these neurotransmitters on the brain. However, one limitation is that it may not accurately mimic the effects of endogenous neurotransmitters, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol that may have improved efficacy and fewer side effects.

Synthesis Methods

2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol can be synthesized through a multi-step process, starting with the reaction of 3-bromobenzylamine with 2-methyl-2-oxazoline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the final product, 2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol.

Scientific Research Applications

2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol has been used in various scientific studies to investigate the mechanisms of various neurological disorders. It has been found to have potential as a treatment for conditions such as Parkinson's disease, schizophrenia, and depression. Additionally, it has been used as a research tool to investigate the effects of various neurotransmitters on the brain.

properties

IUPAC Name

2-[1-[(3-bromophenyl)methyl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-5-3-4-12(10-13)11-16-8-2-1-6-14(16)7-9-17/h3-5,10,14,17H,1-2,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJPDQTBYBGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3-Bromophenyl)methyl]piperidin-2-yl]ethanol

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